methyl 3-iodo-4,5-dimethylbenzoate
Description
Methyl 3-iodo-4,5-dimethylbenzoate is a substituted benzoate ester characterized by an iodine atom at the 3-position and methyl groups at the 4- and 5-positions of the aromatic ring. The iodine substituent imparts unique reactivity for cross-coupling reactions, while the methyl groups influence steric and electronic properties. This compound is typically synthesized via electrophilic iodination or transition-metal-catalyzed methods, with applications in medicinal chemistry and materials science. Its structural features make it a valuable intermediate for synthesizing complex molecules .
Properties
CAS No. |
1529736-58-0 |
|---|---|
Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 3-iodo-4,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,1-3H3 |
InChI Key |
KRKBCIMQEUSIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)I)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodo-4,5-dimethylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4,5-dimethylbenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of compounds like 3-azido-4,5-dimethylbenzoate or 3-thiocyanato-4,5-dimethylbenzoate.
Oxidation: Formation of 3-iodo-4,5-dimethylbenzoic acid.
Reduction: Formation of 3-iodo-4,5-dimethylbenzyl alcohol.
Scientific Research Applications
Methyl 3-iodo-4,5-dimethylbenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds due to its potential biological activity.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4,5-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous benzoate esters and iodinated aromatics to highlight differences in substituent effects, reactivity, and applications. Key examples include:
Substituent Effects on Electronic and Steric Properties
- Methyl 3-iodo-4,5-dimethoxybenzoate : Replacing methyl groups with methoxy at the 4- and 5-positions increases electron density on the aromatic ring, activating the iodine for cross-coupling reactions (e.g., Suzuki couplings). The methoxy groups also reduce steric hindrance compared to methyl substituents .
- Methyl 3-iodo-2-methoxy-5-methylbenzoate : A methoxy group at the 2-position directs iodine to the 3-position during synthesis. The electron-donating methoxy group enhances para/ortho reactivity, while the methyl group at the 5-position introduces steric constraints .
- Methyl 5-chloro-3-iodo-2-methoxybenzoate : The electron-withdrawing chlorine at the 5-position deactivates the ring, reducing iodine’s reactivity in cross-couplings. This contrasts with the target compound’s methyl groups, which are weakly electron-donating .
Reactivity in Cross-Coupling Reactions
Pd/Cu-catalyzed reactions (e.g., Suzuki, Sonogashira) are highly sensitive to substituents:
- Methoxy groups (as in 3-iodo-4,5-dimethoxybenzoate) improve yields in Suzuki couplings due to enhanced electron density at the iodine site .
- Methyl groups (as in the target compound) provide moderate reactivity, balancing steric bulk and electronic activation. For example, Sonogashira couplings with terminal alkynes proceed efficiently but may require longer reaction times compared to methoxy-substituted analogs .
Data Tables
Table 1: Structural and Spectral Comparison of Selected Benzoate Esters
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